Methiobencarb

Description

BenchChem offers high-quality Methiobencarb suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methiobencarb including the price, delivery time, and more detailed information at info@benchchem.com.

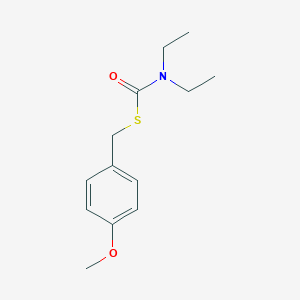

Structure

3D Structure

Properties

CAS No. |

18357-78-3 |

|---|---|

Molecular Formula |

C13H19NO2S |

Molecular Weight |

253.36 g/mol |

IUPAC Name |

S-[(4-methoxyphenyl)methyl] N,N-diethylcarbamothioate |

InChI |

InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)17-10-11-6-8-12(16-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

BUHNESFUCHPWED-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |

Canonical SMILES |

CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |

Other CAS No. |

18357-78-3 |

Origin of Product |

United States |

Foundational & Exploratory

The Environmental Fate of Methiobencarb in Aquatic Ecosystems: A Technical Guide

Abstract

Methiobencarb, a selective thiocarbamate herbicide, is primarily used in rice cultivation to control grassy weeds. Its application in paddy fields, which are intrinsically linked to broader aquatic networks, necessitates a thorough understanding of its environmental fate. This technical guide provides an in-depth analysis of the physicochemical properties, degradation pathways, and ecotoxicological profile of Methiobencarb in aquatic ecosystems. We will explore the key processes of hydrolysis, photolysis, and microbial degradation that govern its persistence, as well as its partitioning behavior between water and sediment. This guide is intended for researchers, environmental scientists, and regulatory professionals engaged in the risk assessment and management of agricultural chemicals.

Introduction to Methiobencarb

Methiobencarb (S-p-anisyl diethylthiocarbamate) is a pre-emergent and early post-emergent herbicide effective against problematic weeds in rice paddies. Its mode of action involves the inhibition of lipid synthesis in susceptible plants. Given its direct application to aquatic or semi-aquatic environments, understanding its behavior, persistence, and potential impact on non-target aquatic organisms is of paramount importance for environmental risk assessment.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and fate of a chemical are fundamentally dictated by its physicochemical properties. These parameters influence its solubility in water, its tendency to volatilize, and its affinity for organic matter in sediment and soil.

Table 1: Physicochemical Properties of Methiobencarb

| Property | Value | Source |

| IUPAC Name | S-[(4-methoxyphenyl)methyl] N,N-diethylcarbamothioate | |

| CAS Number | 18357-78-3 | |

| Molecular Formula | C13H19NO2S | |

| Molecular Weight | 253.36 g/mol | |

| Water Solubility | 30 mg/L (at 20°C) (for the related compound Thiobencarb) | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.4 (for the related compound Thiobencarb) | |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1.41e+3 L/kg (Predicted) |

The moderate water solubility and relatively high Log Kow and predicted Koc values suggest that Methiobencarb will have a tendency to partition from the water column to sediment and suspended organic matter. This partitioning is a critical factor in its overall persistence and bioavailability in aquatic systems.

Degradation Pathways in Aquatic Environments

The persistence of Methiobencarb in aquatic ecosystems is determined by the interplay of abiotic and biotic degradation processes. These pathways transform the parent compound into various metabolites, which may have different toxicological and mobility characteristics.

Caption: Figure 1: Conceptual diagram of Methiobencarb's fate in an aquatic ecosystem.

Abiotic Degradation

Abiotic degradation pathways for Methiobencarb include hydrolysis and photolysis, which involve the breakdown of the molecule by water and sunlight, respectively.

3.1.1 Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often pH-dependent. For thiocarbamates, hydrolysis typically involves the cleavage of the ester or thioester bond. While specific experimental data for Methiobencarb is limited, the related thiocarbamate Thiobencarb is reported to be stable in water at pH 5 to 9 for 30 days at 21°C, suggesting that hydrolysis may not be a rapid degradation pathway for this class of compounds under typical environmental conditions.[1] However, under more extreme pH conditions, the rate of hydrolysis can increase.

Caption: Figure 2: Proposed general hydrolysis pathway for Methiobencarb.

3.1.2 Photolysis

Biotic Degradation

Microbial degradation is often the most significant pathway for the breakdown of thiocarbamate herbicides in both soil and aquatic systems.[3] A variety of microorganisms have been shown to metabolize these compounds, using them as a source of carbon and energy.

The US EPA's CompTox Chemicals Dashboard provides a predicted biodegradation half-life for Methiobencarb of 3.55 days, suggesting that it is likely to be readily biodegradable.[4]

The primary mechanism of microbial degradation of thiocarbamates involves the cleavage of the thioester bond.[5] This initial step can be followed by further degradation of the resulting fragments. Under anaerobic conditions, which can occur in sediment, the degradation of thiocarbamates may proceed at a much slower rate.[1] For instance, the half-life of Thiobencarb in soil is reported to be 2 to 3 weeks under aerobic conditions, but extends to 6 to 8 months under anaerobic conditions.[1]

Caption: Figure 3: Generalized biotic degradation pathway of Methiobencarb.

Environmental Distribution and Transport

Sorption to Sediment and Suspended Particles

The partitioning of Methiobencarb between the water column and sediment is a key process influencing its bioavailability and persistence. The organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to organic matter. The predicted Koc for Methiobencarb is 1.41e+3 L/kg, which indicates a high potential for sorption to soil and sediment.[4] This suggests that a significant fraction of Methiobencarb introduced into an aquatic system will likely become associated with the sediment phase, where degradation rates, particularly under anaerobic conditions, may be slower.

Bioaccumulation

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the surrounding environment or through consumption of contaminated food. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms. The predicted BCF for Methiobencarb is 13.8 L/kg, which is considered low.[4] This suggests that Methiobencarb is not expected to significantly bioaccumulate in the tissues of aquatic organisms.

Ecotoxicity in Aquatic Organisms

Assessing the potential for adverse effects on non-target aquatic organisms is a critical component of the environmental risk assessment of any pesticide. This is typically evaluated through standardized toxicity tests on representative species from different trophic levels. While specific data for Methiobencarb is scarce in the readily available literature, data for the related thiocarbamate herbicide, Thiobencarb, provides some insight into the potential toxicity of this class of compounds.

Table 2: Aquatic Ecotoxicity of the Related Compound Thiobencarb

| Organism | Endpoint | Value (µg/L) | Source |

| Freshwater Fish (14 species) | 96-hour LC50 | 110 - 2,950 | |

| Freshwater Crustaceans (e.g., Daphnia) (6 species) | 48 to 96-hour LC50 | 200 - 9,240 | |

| Freshwater Algae (3 species) | 72-hour EC50 (population growth) | 17 - 3,790 | |

| Marine Crustaceans (2 species) | 96-hour LC50 | 150 - 350 |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration causing a 50% response.

These data indicate that Thiobencarb can be toxic to aquatic life at concentrations in the microgram to milligram per liter range. It is reasonable to assume that Methiobencarb may exhibit a similar toxicity profile, but specific testing is required for an accurate assessment.

Key Experimental Methodologies

The study of the environmental fate of chemicals like Methiobencarb relies on standardized laboratory protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for such testing.

Hydrolysis Study (Following OECD 111)

The purpose of this test is to determine the rate of abiotic hydrolysis of a chemical as a function of pH.

Step-by-Step Methodology:

-

Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Application: Add a known concentration of the test substance (e.g., radiolabeled Methiobencarb) to the buffer solutions. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test).

-

Sampling: At appropriate time intervals, take samples from each solution.

-

Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or mass spectrometer are commonly used.

-

Data Analysis: Determine the rate of hydrolysis and the half-life (DT50) at each pH.

Causality Behind Experimental Choices:

-

Sterile Conditions: Sterilization of buffers and glassware is crucial to prevent microbial degradation from confounding the results of this abiotic process.

-

Dark Incubation: The experiment is conducted in the dark to eliminate photolysis as a degradation pathway.

-

pH Range: The pH range of 4, 7, and 9 is chosen to represent environmentally relevant conditions found in various aquatic systems.

Aqueous Photolysis Study (Following OECD 316)

This guideline is designed to determine the rate of direct photolysis of a chemical in water.

Step-by-Step Methodology:

-

Preparation: Dissolve the test substance in purified, buffered water.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls (samples wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Quantify the concentration of the parent compound and identify major photoproducts using appropriate analytical methods (e.g., LC-MS/MS).

-

Data Analysis: Calculate the photolysis rate constant and half-life. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Causality Behind Experimental Choices:

-

Simulated Sunlight: A light source that mimics the solar spectrum is essential for environmentally relevant results.

-

Dark Controls: These are critical to isolate the effect of light from other potential degradation processes like hydrolysis.

Water-Sediment Transformation Study (Following OECD 308)

This study simulates the fate of a chemical in a more complex aquatic environment that includes both water and sediment phases.

Step-by-Step Methodology:

-

System Setup: Collect water and sediment from a natural source. Set up test systems (e.g., in glass vessels) with a layer of sediment and an overlying water column.

-

Application: Apply the radiolabeled test substance to the water phase.

-

Incubation: Incubate the systems in the dark at a constant temperature under either aerobic or anaerobic conditions. Aerobic conditions are maintained by gentle aeration of the water, while anaerobic conditions are established by purging with an inert gas like nitrogen.

-

Sampling: At selected time intervals, sample both the water and sediment phases.

-

Extraction and Analysis: Extract the sediment to recover the parent compound and its transformation products. Analyze the water samples and sediment extracts to determine the concentrations of the parent compound and metabolites.

-

Data Analysis: Determine the rate of degradation in the total system, as well as the partitioning behavior between water and sediment. Calculate the dissipation time for 50% of the substance (DT50) for the water, sediment, and the total system.

Caption: Figure 4: Experimental workflow for an OECD 308 water-sediment study.

Conclusion

The environmental fate of Methiobencarb in aquatic ecosystems is a complex interplay of various physical, chemical, and biological processes. Its physicochemical properties suggest a strong tendency to partition from the water column to the sediment, where it may persist longer, especially under anaerobic conditions. While abiotic degradation through hydrolysis and photolysis appears to be a slow process for related thiocarbamates, microbial degradation is likely the primary pathway for the dissipation of Methiobencarb, with a predicted half-life of a few days under favorable conditions. The low predicted bioconcentration factor suggests a low risk of bioaccumulation. However, the potential for acute and chronic toxicity to non-target aquatic organisms warrants careful consideration and further investigation with Methiobencarb-specific data. The standardized OECD test guidelines provide a robust framework for generating the necessary data to conduct a comprehensive environmental risk assessment.

References

-

PubChem. Methiobencarb. National Center for Biotechnology Information. [Link]

-

Water Quality Australia. Thiobencarb in freshwater and marine water. [Link]

- Gray, R. A. (1970). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Stauffer Chemical Company.

-

Bessa, V. S., et al. (2003). A novel pathway for mineralization of the thiocarbamate herbicide molinate by a defined bacterial mixed culture. Applied and Environmental Microbiology, 69(10), 5937-5944. [Link]

-

World Health Organization. (1988). Thiocarbamate pesticides: a general introduction. Environmental Health Criteria 76. [Link]

-

Water Quality Australia. Thiobencarb in freshwater and marine water. [Link]

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (1997). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

U.S. Environmental Protection Agency. (2016). Data Evaluation Method Methiocarb & Degradates in Water. [Link]

-

Primus, T. M., et al. (2001). Novel field sampling procedure for the determination of methiocarb residues in surface waters from rice fields. Journal of Agricultural and Food Chemistry, 49(12), 5706-5709. [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - Methiobencarb. [Link]

Sources

- 1. Methiocarb Degradation by Electro-Fenton: Ecotoxicological Evaluation [mdpi.com]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Methylmercury Contamination of Aquatic Ecosystems: A Widespread Problem with Many Challenges for the Chemical Sciences - Water and Sustainable Development - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methiobencarb: A Proposed Toxicological Profile for Non-Target Aquatic Organisms

Preamble: Navigating the Data Void

In the field of environmental toxicology, the robust characterization of a substance's potential impact is paramount for informed risk assessment and regulatory decision-making. Methiobencarb (S-[(4-methoxyphenyl)methyl] diethylcarbamothioate; CAS No. 18357-78-3), a thiocarbamate herbicide, represents a case study in the challenges researchers face when public-domain toxicological data is sparse. A thorough review of publicly accessible scientific literature and regulatory databases reveals a significant gap in the aquatic toxicology profile for this specific compound. This guide, therefore, pivots from a simple presentation of existing data to a more foundational role: to provide researchers and drug development professionals with a comprehensive, scientifically-grounded framework for generating a de novo aquatic toxicology profile for methiobencarb, or any similar compound with a limited data package. This document is structured not as a static summary, but as a strategic guide to experimental design and data interpretation, grounded in internationally accepted protocols.

Chemical Identity and Physicochemical Profile

A complete understanding of a compound's behavior in aquatic systems begins with its fundamental properties. These parameters govern its environmental fate—how it moves, where it accumulates, and its bioavailability to organisms.

| Property | Predicted/Known Value | Significance in Aquatic Toxicology |

| IUPAC Name | S-[(4-methoxyphenyl)methyl] diethylcarbamothioate | Unambiguous chemical identification. |

| CAS Number | 18357-78-3 | Unique registry number for database searches.[1] |

| Molecular Formula | C13H19NO2S | Provides basis for molar concentration calculations. |

| Bioconcentration Factor (BCF) | 13.8 L/kg (Predicted) | Low potential for accumulation in aquatic organisms from water.[2] |

| Soil Adsorption Coeff. (Koc) | 1.41e+3 L/kg (Predicted) | Indicates moderate immobility in soil, suggesting partitioning to sediment if introduced to aquatic systems.[2] |

| Biodegradation Half-Life | 3.55 days (Predicted) | Suggests relatively low persistence in the environment under aerobic conditions.[2] |

Causality Insight: The predicted low Bioconcentration Factor (BCF) of 13.8 L/kg suggests that methiobencarb is unlikely to significantly bioaccumulate in the tissues of aquatic organisms directly from the water column.[2] However, the predicted soil adsorption coefficient (Koc) is relatively high, implying that in a natural aquatic environment, the compound may adsorb to suspended organic matter and sediment. This is a critical consideration, as it dictates the primary route of exposure for benthic (sediment-dwelling) organisms and can create a reservoir of contamination that is not readily detected by water sampling alone.

A Tiered Framework for Aquatic Hazard Assessment

To address the data deficiency for methiobencarb, a tiered testing strategy is the most scientifically sound and resource-efficient approach. This strategy begins with a base set of acute tests on organisms representing key trophic levels. The results of this initial tier dictate the necessity for more complex, long-term chronic studies. This framework is aligned with global regulatory standards, such as those established by the Organisation for Economic Co-operation and Development (OECD).[3][4][5]

Caption: Tiered testing strategy for aquatic toxicology assessment.

Tier 1: Base-Set Acute Toxicity Protocols

The objective of Tier 1 is to determine the concentration of methiobencarb that causes acute effects on representative aquatic organisms over a short period. The data generated (LC50/EC50) are fundamental for hazard classification and preliminary risk assessment.

Fish Acute Toxicity Test (OECD Test Guideline 203)

-

Expertise & Causality: This test determines the median lethal concentration (LC50), the concentration in water that is lethal to 50% of a test population of fish over a continuous 96-hour exposure period.[6] A standardized species like the Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used because their physiology is well-understood, and they represent a sensitive vertebrate model. The 96-hour duration is chosen as it is typically sufficient to observe acute mortality resulting from interference with critical physiological processes like respiration or nerve function, without being confounded by starvation or chronic effects.

-

Self-Validating Protocol:

-

Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, lighting) for at least 12 days. This ensures that any observed mortality is due to the test substance, not pre-existing stress.

-

Range-Finding Test: A preliminary, non-GLP (Good Laboratory Practice) test is run with a wide range of concentrations (e.g., 0.1, 1, 10, 100 mg/L) to identify the approximate range of toxicity. This critical step ensures the definitive test uses concentrations that will bracket the actual LC50, preventing a failed or inconclusive study.

-

Definitive Test: A minimum of five methiobencarb concentrations, chosen based on the range-finder, are tested in geometric series. A negative control (no methiobencarb) and, if a solvent is used to dissolve the test substance, a solvent control are run in parallel.

-

Exposure: At least seven fish per concentration are exposed in a semi-static or flow-through system for 96 hours. A semi-static design, where the test solution is renewed every 24 hours, is often chosen for compounds like methiobencarb that may be unstable or adsorb to test vessels over time.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sublethal effects (e.g., loss of equilibrium, respiratory distress) are also noted as they provide valuable mechanistic clues.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

-

Validity Criteria: The test is considered valid only if mortality in the control groups is less than 10% and dissolved oxygen concentration remains above 60% saturation.

-

Caption: Experimental workflow for the Fish Acute Toxicity Test (OECD 203).

Aquatic Invertebrate Acute Immobilisation Test (Daphnia sp., OECD TG 202)

-

Expertise & Causality: This test establishes the median effective concentration (EC50) that causes immobilisation in 50% of the tested Daphnia magna population within 48 hours.[7] Daphnia, a freshwater crustacean, represents a primary consumer (herbivore) and is a critical link in many aquatic food webs. Their sensitivity to toxicants often differs from fish, making them an essential and complementary indicator of ecosystem risk. Immobilisation is used as the endpoint because it is an easily observable, sublethal effect that in the wild would lead to death through predation or starvation.

-

Self-Validating Protocol:

-

Culturing: Daphnia are cultured in the laboratory under controlled conditions to produce neonates (<24 hours old) of uniform age and sensitivity for the test.

-

Test Setup: Groups of at least 20 daphnids, split into at least four replicates of five animals each, are exposed to at least five test concentrations of methiobencarb and a control.

-

Exposure: The test is conducted in a static system for 48 hours. The daphnids are not fed during the test to avoid the test substance binding to food particles.

-

Observations: The number of immobilised daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 is calculated using statistical methods like probit analysis.

-

Validity Criteria: The test is valid if control group immobilisation is ≤10% and the dissolved oxygen concentration remains high.

-

Algal Growth Inhibition Test (OECD TG 201)

-

Expertise & Causality: This test determines the EC50 for the inhibition of growth of a freshwater green alga, such as Raphidocelis subcapitata, over 72 hours. Algae are primary producers, forming the base of the aquatic food web and are responsible for oxygen production. Herbicides, by design, often target biochemical pathways in plants (e.g., photosynthesis, pigment synthesis) that are conserved in algae. Therefore, this test is often the most sensitive indicator of risk for a herbicide like methiobencarb. The endpoint is a reduction in growth rate or yield relative to a control population.

-

Self-Validating Protocol:

-

Inoculum: An exponentially growing stock culture of the test alga is used to inoculate the test flasks, ensuring a vigorous and healthy starting population.

-

Test Setup: Triplicate flasks for each of at least five methiobencarb concentrations and six control replicates are prepared with a defined growth medium.

-

Incubation: The flasks are incubated for 72 hours under constant temperature, lighting, and continuous shaking to ensure uniform exposure and prevent cell settling.

-

Measurement: Algal growth is measured at least every 24 hours using methods like cell counts with a haemocytometer or spectrophotometric absorbance.

-

Data Analysis: The average specific growth rate is calculated for each concentration. The concentration that causes a 50% reduction in growth rate (ErC50) compared to the control is determined.

-

Validity Criteria: The test is valid if the cell concentration in the control flasks increases by a factor of at least 16 over 72 hours.

-

Tier 2: Chronic and Bioaccumulation Potential

If the acute toxicity values from Tier 1 are low (typically in the <1 mg/L range) or if the environmental fate properties suggest persistence, chronic toxicity testing is triggered. These studies expose organisms to sublethal concentrations over a significant portion of their lifespan to assess effects on sensitive endpoints like reproduction and development.

-

Fish Early-Life Stage (ELS) Test (OECD 210): This test exposes fish from the embryonic stage through to early juvenile stages. It is highly sensitive as these are the most vulnerable life stages. Endpoints include hatching success, larval survival, and growth. The result is expressed as a No-Observed-Effect Concentration (NOEC) and a Lowest-Observed-Effect Concentration (LOEC).

-

Daphnia magna Reproduction Test (OECD 211): This 21-day test assesses the impact of methiobencarb on the reproductive output of Daphnia. The total number of live offspring produced per parent animal is the primary endpoint. This provides a direct measure of potential population-level effects.

-

Bioaccumulation (Bioconcentration Factor) Test (OECD 305): While the BCF is predicted to be low, a definitive study may be required by regulatory agencies. This test measures the uptake and depuration of a substance by fish in a flow-through system, providing an empirical BCF value. This is crucial for understanding the potential for trophic transfer up the food chain.

Conclusion and Path Forward

The current public record for methiobencarb presents a significant data gap in aquatic toxicology. This guide provides the scientific and methodological framework necessary to fill that gap. By employing a tiered testing strategy founded on validated, internationally recognized OECD guidelines, researchers can efficiently and robustly characterize the potential hazards of methiobencarb to non-target aquatic organisms. The execution of the Tier 1 base-set tests—Fish Acute, Daphnia Immobilisation, and Algal Growth Inhibition—will provide the critical data needed to perform an initial environmental risk assessment and determine if higher-tier chronic and bioaccumulation studies are warranted. This structured approach ensures that resources are used wisely while generating the high-quality, defensible data required to protect aquatic ecosystems.

References

-

U.S. Environmental Protection Agency. (2026, February 2). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. EPA. [Link]

-

U.S. Environmental Protection Agency CompTox Chemicals Dashboard. (2025, October 15). Methiobencarb - Env. Fate/Transport. [Link]

-

U.S. Environmental Protection Agency CompTox Chemicals Dashboard. (2025, October 15). Methiobencarb - Toxics Release Inventory. [Link]

-

Alanwood.net. Compendium of Pesticide Common Names: methiobencarb. [Link]

-

European Commission - Joint Research Centre. Aquatic toxicity. [Link]

-

European Food Safety Authority. (2025, August 9). Peer review of the pesticide risk assessment of the active substance methiocarb. EFSA Journal. [Link]

-

Heger, T. J., et al. (2018). DAPHNIA MAGNA ACUTE IMMOBILIZATION TEST: AN OPPORTUNITY TO TEST THE ECOTOXICITY OF ALTERNATIVE FUELS. Hungarian Journal of Industry and Chemistry. [Link]

-

I. Altinok, E. Capkin, S. Karahan, M. Boran. (2006, July). Effects of water quality and fish size on toxicity of methiocarb, a carbamate pesticide, to rainbow trout. Environmental Toxicology and Pharmacology. [Link]

-

OECD. (2019). Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. OECD Series on Testing and Assessment, No. 23. [Link]

-

ResearchGate. (2025, August 6). Average growth rate of the green alga Raphidocelis subcapitata exposed.... [Link]

-

Sousa, A. C. A., et al. (2001, January 15). Effects of thiobencarb herbicide to an alga (Nannochloris oculata) and the cladoceran (Daphnia magna). PubMed. [Link]

-

Water Quality Australia. Thiobencarb in freshwater and marine water. [Link]

Sources

- 1. Thiobencarb in freshwater and marine water [waterquality.gov.au]

- 2. Peer review of the pesticide risk assessment of the active substance methiocarb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 7. researchgate.net [researchgate.net]

Methiobencarb: Structural Dynamics, Chemical Properties, and Application Workflows

Executive Summary

Methiobencarb is a highly specialized agrochemical belonging to the thiocarbamate class of herbicides[1],[2]. Recognized for its efficacy in pre-emergence and early post-emergence weed control, it acts primarily as a seedling shoot growth inhibitor[3]. As a Senior Application Scientist, I have structured this technical guide to provide an authoritative analysis of methiobencarb’s structural formula, physicochemical properties, mechanism of action (MoA), and the rigorous analytical protocols required for its detection and quantification in environmental matrices.

Chemical Identity & Structural Formula

Methiobencarb, chemically designated as S-(4-methoxybenzyl) N,N-diethylthiocarbamate (IUPAC), is characterized by its core thiocarbamate linkage (-S-C(=O)-N-)[1],[4]. The structural architecture of this molecule dictates its environmental behavior and biological target affinity:

-

Aromatic Moiety: A 4-methoxybenzyl group provides essential lipophilicity, governing the compound's soil adsorption characteristics and its ability to penetrate waxy plant cuticles[4].

-

Aliphatic Amine: The N,N-diethyl substitution on the nitrogen atom influences the molecule's volatility, a defining trait of thiocarbamate herbicides, and its stereosteric interaction with target enzymes[1].

Caption: Structural logic of Methiobencarb highlighting its core pharmacophore and functional groups.

Physicochemical Properties

Understanding the physicochemical profile of methiobencarb is critical for predicting its environmental fate, formulation stability, and biological uptake. The presence of the sulfur atom in the thiocarbamate core reduces its water solubility while increasing its affinity for organic solvents and lipids[5].

| Property | Value | Reference |

| CAS Registry Number | 18357-78-3 | [4] |

| Molecular Formula | C13H19NO2S | [5] |

| Molecular Weight | 253.36 g/mol | [5] |

| Melting Point | 36.5 °C | [6] |

| Boiling Point | ~334 °C | [6] |

| Log Kow (Octanol-Water) | 2.80 | [6] |

| Density | 1.08 g/cm³ | [6] |

Mechanism of Action: VLCFA Inhibition

Methiobencarb is classified under HRAC Group 15 (formerly Group N or K3)[2],[7]. Its primary mode of action is the inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis, which severely disrupts lipid biosynthesis in susceptible plants[3].

-

Uptake & Translocation: As a soil-applied herbicide, methiobencarb is absorbed from the soil solution primarily through the emerging shoots (coleoptiles in grasses) and roots[8],[3]. It translocates via the xylem to the meristematic regions[8].

-

Biochemical Target: The compound inhibits VLCFA elongase enzymes. Since VLCFAs are essential components of plant cell membranes and cuticular waxes, their depletion leads to the failure of cell division and elongation[9].

-

Physiological Response: Susceptible weed seedlings fail to emerge from the soil or emerge with severely malformed, twisted, or "buggy-whipped" leaves, ultimately leading to necrosis and seedling death[9],[3].

Caption: Mechanism of Action of Methiobencarb: From soil uptake to VLCFA inhibition and seedling death.

Analytical Methodologies & Experimental Protocols

To ensure regulatory compliance and environmental monitoring, robust analytical methods are required to quantify methiobencarb residues in soil and water. The following protocol outlines a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow. The choice of GC-MS is driven by the volatility of the N,N-diethylthiocarbamate structure and the high specificity of mass fragmentation[5].

Step-by-Step Protocol: Extraction and GC-MS Analysis

Phase 1: Sample Preparation & Extraction

-

Homogenization: Sieve the soil sample (2 mm) to ensure uniform particle size. For water, filter through a 0.45 µm PTFE membrane.

-

Liquid-Liquid Extraction (LLE): Transfer 10 g of soil (or 100 mL of water) into an extraction vessel. Add 20 mL of dichloromethane (DCM).

-

Causality: DCM is selected because methiobencarb's Log Kow of 2.80 indicates strong lipophilicity, ensuring high partitioning into the non-polar organic phase while leaving polar soil constituents behind[6].

-

-

Agitation: Shake mechanically for 30 minutes at 200 rpm to maximize mass transfer.

Phase 2: Clean-up (Solid Phase Extraction - SPE) 4. Conditioning: Condition a Florisil or Silica SPE cartridge with 5 mL of hexane. 5. Elution: Load the DCM extract onto the cartridge. Elute the methiobencarb fraction using a 90:10 (v/v) hexane:acetone mixture.

- Causality: This specific polarity gradient retains highly polar matrix interferences (like humic acids) on the stationary phase while allowing the moderately polar thiocarbamate to elute freely.

Phase 3: Concentration & GC-MS Analysis 6. Concentration: Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen at 35°C to prevent volatilization losses. Reconstitute in 1.0 mL of internal standard solution (e.g., triphenyl phosphate in hexane). 7. Chromatographic Separation: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Use a temperature program starting at 80°C, ramping to 280°C. 8. Mass Spectrometry Detection: Operate the MS in Electron Ionization (EI) mode (70 eV). Monitor specific mass-to-charge (m/z) ions corresponding to the fragmentation of the 4-methoxybenzyl and diethylcarbamothioate moieties for accurate quantification.

Phase 4: Self-Validating System Suitability

-

Procedural Blanks: Run a matrix blank (e.g., highly purified sand or HPLC-grade water) parallel to the samples to definitively rule out laboratory contamination or reagent carryover.

-

Internal Standardization: The addition of triphenyl phosphate prior to GC-MS injection normalizes the instrument response, correcting for any volumetric variations during the evaporation phase or injection inconsistencies.

-

Recovery Spikes: Spike a known concentration of methiobencarb into a blank matrix before extraction to calculate recovery efficiency (acceptable range: 80-110%). This validates the extraction thermodynamics.

Caption: Step-by-step analytical workflow for the extraction and GC-MS quantification of Methiobencarb.

Efficacy, Selectivity, and Resistance Management

Methiobencarb is utilized for the selective control of annual grasses and specific broadleaf weeds[8].

-

Crop Selectivity: Selectivity is often achieved through depth protection (positional selectivity) or the use of herbicide safeners, which accelerate the metabolic detoxification of the thiocarbamate in the crop plant via glutathione S-transferase (GST) conjugation[8].

-

Resistance Management: Because methiobencarb targets VLCFA elongases (HRAC Group 15), cross-resistance with ACCase or ALS inhibitors is practically non-existent[3]. It serves as a vital rotational chemistry to manage weed populations resistant to other modes of action.

References

-

BCPC Pesticide Compendium - "Methiobencarb Data Sheet." British Crop Production Council.[Link]

-

PubChem - "Methiobencarb | C13H19NO2S | CID 87594." National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]

-

CAS Common Chemistry - "Methiobencarb (18357-78-3)." American Chemical Society.[Link]

-

EPA CompTox Chemicals Dashboard - "Methiobencarb Properties." U.S. Environmental Protection Agency.[Link]

-

BCPC Pesticide Compendium - "Classification of Herbicides." British Crop Production Council.[Link]

-

Kansas State University Extension - "C715 Herbicide Mode of Action." Southeast Research-Extension Center.[Link]

-

Farmers Business Network (FBN) - "Herbicide Mode of Action Groups 101."[Link]

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. fbn.com [fbn.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Methiobencarb | C13H19NO2S | CID 87594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. southeast.k-state.edu [southeast.k-state.edu]

- 9. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]

Methiobencarb Uptake, Translocation, and Non-Target Site Resistance in Weeds: A Mechanistic Guide

Executive Summary: The Thiocarbamate Resistance Paradigm

Methiobencarb (S-[(4-methoxyphenyl)methyl] diethylcarbamothioate) is a highly selective thiocarbamate herbicide designed to inhibit very-long-chain fatty acid elongases (VLCFAEs), effectively halting shoot elongation in germinating grasses and broadleaf weeds[1]. However, the agricultural efficacy of thiocarbamates is increasingly threatened by the evolution of herbicide-resistant weed populations.

Unlike Target-Site Resistance (TSR), which involves structural mutations in the VLCFAE enzyme, resistance to methiobencarb and its structural analog thiobencarb is predominantly driven by Non-Target Site Resistance (NTSR) [2]. This whitepaper deconstructs the physiological uptake, apoplastic translocation, and cytochrome P450-mediated metabolism of methiobencarb, providing researchers with self-validating experimental protocols to quantify these mechanisms in resistant weed biotypes.

Physicochemical Drivers of Uptake and Translocation

To develop next-generation agrochemicals, we must first understand how current molecules navigate the plant's vascular architecture. Methiobencarb is applied as a pre-emergence or early post-emergence herbicide. Its lipophilicity dictates its movement from the soil matrix into the plant vascular system.

Absorption Dynamics

Uptake of thiocarbamates occurs primarily through the root system and the emerging mesocotyl[3]. The absorption follows a passive diffusion gradient driven by the transpiration stream. In highly susceptible species like Echinochloa crus-galli (barnyardgrass), the herbicide is rapidly absorbed by seeds and accumulates heavily in the embryo, with seedling uptake decreasing in the order of: mesocotyl > coleoptile > root > leaf[3].

Translocation Pathways

Once absorbed, methiobencarb is loaded into the xylem for apoplastic transport. Translocation is not strictly unidirectional; while root-to-shoot movement via the transpiration stream is dominant, localized leaf-to-leaf redistribution can occur depending on the plant species[3]. In resistant biotypes, restricted translocation is often observed, preventing the active pharmacophore from reaching the apical meristem in lethal concentrations[4].

Methiobencarb uptake via roots and xylem-mediated translocation to foliar target sites.

Mechanisms of Resistance: The NTSR Detoxification Pathway

When a weed survives a lethal dose of methiobencarb, the survival mechanism is rarely a failure of uptake, but rather an acceleration of metabolic clearance. Resistant biotypes of weeds like late watergrass (Echinochloa phyllopogon) deploy a multi-phase detoxification system[2].

-

Phase I (Oxidation): Cytochrome P450 monooxygenases (e.g., the CYP81A family) catalyze the hydroxylation or sulfoxidation of the methiobencarb molecule[2]. This metabolic degradation occurs rapidly, often within 24 hours of uptake[4].

-

Phase II (Conjugation): Glutathione S-transferases (GSTs) conjugate the oxidized metabolite with glutathione (GSH), rendering it highly water-soluble and entirely non-phytotoxic.

-

Phase III (Sequestration): ATP-binding cassette (ABC) transporters actively pump the GSH-conjugate into the vacuole for permanent storage.

Cytochrome P450-mediated Phase I-III detoxification pathway in resistant weed biotypes.

Quantitative Data Presentation

To illustrate the physiological differences between biotypes, the following tables summarize typical quantitative metrics observed in thiocarbamate uptake and metabolism assays.

Table 1: Comparative 14C-Thiocarbamate Uptake and Translocation Kinetics (72h Post-Treatment)

| Biotype Phenotype | Root Uptake (% of Applied) | Translocated to Shoots (% of Absorbed) | Retained in Roots (% of Absorbed) | Phytotoxic Effect |

| Susceptible (S) | 29.5% ± 2.1% | 68.4% ± 3.5% | 31.6% ± 1.8% | Severe Meristem Necrosis |

| Resistant (R) | 22.1% ± 1.9% | 41.2% ± 4.0% | 58.8% ± 3.2% | Normal Growth |

Data synthesis reflects restricted translocation patterns frequently observed in resistant cultivars[4].

Table 2: Phase I Metabolic Clearance Rates (In Vitro Microsomal Assay)

| Subcellular Fraction | Cofactor Added | Parent Compound Remaining (2h) | Primary Metabolite Formed |

| R-Biotype Microsomes | None | 98.2% | < 1.0% |

| R-Biotype Microsomes | NADPH | 14.5% | 82.1% (Sulfoxide/Hydroxylated) |

| S-Biotype Microsomes | NADPH | 76.4% | 18.3% (Sulfoxide/Hydroxylated) |

Self-Validating Experimental Protocols

As drug development professionals, we must ensure our assays isolate specific physiological variables. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol 1: In Vivo 14C-Methiobencarb Uptake and Translocation Tracking

Purpose: To quantify the exact distribution of the herbicide within the plant architecture. Causality Rationale: We utilize 14C-labeling specifically at the benzyl methylene position[3]. Metabolic cleavage often separates the aromatic ring from the carbamate moiety; labeling the benzyl carbon ensures we track the primary phytotoxic pharmacophore even after Phase I oxidation.

-

Hydroponic Acclimatization: Transfer weed seedlings at the 3-leaf stage into 0.5x Hoagland’s nutrient solution. Acclimate for 48 hours in a growth chamber (25°C, 16h photoperiod).

-

Radiotracer Application: Spike the nutrient solution with 14C-methiobencarb to achieve a final concentration of 3 μM (approx. 50,000 dpm per plant).

-

Harvest and Segmentation: At 24, 48, and 72 hours post-treatment, harvest the plants. Wash roots sequentially in unlabelled methiobencarb solution and distilled water to desorb surface-bound radiolabel. Segment into roots, stems, and leaves.

-

Biological Oxidation & LSC: Lyophilize the tissues, record dry weights, and combust using a biological oxidizer. Trap the evolved 14CO2 in a scintillation cocktail and quantify via Liquid Scintillation Counting (LSC).

-

Validation Checkpoint: Combusting the tissue rather than performing a solvent extraction prevents quenching effects from plant pigments (like chlorophyll), ensuring >95% recovery of the translocated radiolabel.

-

Protocol 2: In Vitro Cytochrome P450 Metabolism Assay

Purpose: To isolate and quantify the NTSR metabolic degradation rate of methiobencarb. Causality Rationale: Cytochrome P450 enzymes are obligate monooxygenases localized in the endoplasmic reticulum. We use differential ultracentrifugation to isolate these microsomes, separating them from cytosolic enzymes. Furthermore, the reaction strictly requires an NADPH regenerating system to supply the reducing equivalents necessary for hydroxylation.

-

Microsomal Preparation: Homogenize 10g of etiolated shoot tissue in an extraction buffer (0.1 M Tris-HCl, pH 7.5, containing DTT and PVPP to bind phenolic inhibitors). Centrifuge at 10,000 x g for 15 mins to remove debris. Ultracentrifuge the supernatant at 100,000 x g for 60 mins to pellet the microsomes.

-

Reaction Incubation: Resuspend the microsomal pellet. In a 1 mL reaction volume, combine 1 mg of microsomal protein, 50 μM methiobencarb, and an NADPH-regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).

-

Quenching and Extraction: Incubate at 30°C for 2 hours. Quench the reaction by adding 1 mL of ice-cold acetonitrile. Centrifuge to precipitate proteins.

-

HPLC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent methiobencarb and the appearance of sulfoxide/hydroxylated metabolites.

-

Validation Checkpoint: Run a parallel control assay omitting the NADPH-regenerating system. If metabolism occurs in the absence of NADPH, it indicates contamination by non-P450 enzymes or spontaneous degradation, invalidating the run.

-

References

-

Methiobencarb Data Sheet Compendium of Pesticide Common Names URL:[Link]

-

Thiobencarb Resistance Mechanism is Distinct from Cyp81a-Based Cross-Resistance in Late Watergrass (Echinochloa phyllopogon) Weed Science / BioOne URL: [Link]

-

Uptake and Translocation of Benthiocarb Herbicide by Plants Agricultural and Biological Chemistry / Taylor & Francis URL:[Link]

-

Uptake, Translocation, and Metabolism of Thiobencarb in Two Lettuce, Lactuca sativa, Cultivars Weed Science / Cambridge University Press & Assessment URL:[Link]

Sources

Elucidating the Mode of Action of Thiocarbamate Herbicides on Grassy Weeds: A Technical Whitepaper for Agrochemical Development

Executive Summary

Thiocarbamates (e.g., prosulfocarb, triallate, thiobencarb, EPTC) represent a critical class of pre-emergence herbicides utilized globally to manage resistant grassy weeds such as Lolium rigidum (annual ryegrass) and Avena spp. (wild oats) in cereal crops[1]. Classified under HRAC Group 15 (formerly Group 8/N), these compounds function fundamentally as seedling shoot-growth inhibitors[2]. For drug development professionals and agrochemical researchers, understanding their precise biochemical target—the Very-Long-Chain Fatty Acid (VLCFA) elongase complex—is paramount for designing next-generation inhibitors, formulating safeners, and overcoming metabolic weed resistance.

Core Mechanism of Action: VLCFA Elongase Inhibition

Unlike ACCase inhibitors (HRAC Group 1) which halt de novo fatty acid synthesis in the plastid, thiocarbamates target the elongation of long-chain fatty acids (C16–C18) into Very-Long-Chain Fatty Acids (>C20) within the endoplasmic reticulum (ER)[2].

Metabolic Activation (The Pro-Herbicide Paradigm)

Thiocarbamates are intrinsically inactive at the target site and must be applied as pro-herbicides[3]. Upon absorption by the emerging coleoptile of the weed seedling, endogenous plant cytochrome P450 enzymes oxidize the parent molecule into a highly reactive thiocarbamate sulfoxide (and subsequently, a sulfone)[4]. This metabolic activation is an absolute prerequisite for phytotoxicity.

Target Engagement & Physiological Collapse

The sulfoxide metabolite acts as the active ligand, binding to the VLCFA elongase (VLCFAE) complex[4]. The VLCFAE is a multienzyme complex responsible for condensing two-carbon units from malonyl-CoA onto acyl-CoA primers.

Because VLCFAs are essential structural precursors for cuticular waxes, suberin, and sphingolipids[5], their depletion leads to a catastrophic failure in membrane dynamics. The hallmark phenotypic symptom in susceptible grassy weeds is the failure of the first leaf to emerge from the coleoptile, resulting in a stunted, swollen, bright green, and eventually necrotic seedling[3][6].

Metabolic activation of thiocarbamates and subsequent inhibition of VLCFA biosynthesis.

Selectivity and Safening Mechanisms

The therapeutic index of thiocarbamates—their ability to kill weeds like wild oats while sparing crops like wheat and barley—relies heavily on differential metabolism. Tolerant crops rapidly detoxify the active sulfoxide intermediates via glutathione-S-transferase (GST) conjugation before they can lethally inhibit the VLCFAE complex[7].

Furthermore, the addition of safeners (e.g., dichlormid) chemically induces the expression of these detoxifying enzymes specifically in crops. Experimental data shows that dichlormid pretreatment in barley fully restores VLCFA elongation in the presence of thiocarbamates, whereas it has no protective effect on wild oats, thereby widening the selective window[5].

Experimental Methodologies for MOA Validation

To validate VLCFAE as the primary target during agrochemical screening, researchers rely on self-validating biochemical assays. The following protocols demonstrate the causality between thiocarbamate application and VLCFA depletion.

Protocol 1: In Vivo 14C-Acetate Incorporation Assay

Rationale: This assay tracks de novo lipid synthesis in living tissue. By quantifying the carbon chain lengths of synthesized lipids, researchers can pinpoint exactly where the biosynthetic pathway is truncated.

-

Tissue Preparation: Excise 1 cm segments from the emerging coleoptiles of etiolated weed seedlings (e.g., Avena ludoviciana) grown in the dark for 4 days. Causality note: Etiolated tissues are used because they are rapidly elongating and actively synthesizing cuticular waxes, ensuring high baseline VLCFAE activity.

-

Herbicide Incubation: Submerge tissues in an incubation buffer (10 mM MES, pH 6.5) containing varying concentrations of the thiocarbamate sulfoxide (0.1 µM to 100 µM) or a solvent control for 2 hours.

-

Radiolabeling: Spike the buffer with 1 µCi of [1-14C]acetate and incubate for an additional 4 hours at 25°C under gentle agitation.

-

Lipid Extraction: Stop the reaction by transferring tissues to boiling isopropanol. Extract total lipids using a chloroform/methanol/water (1:2:0.8 v/v/v) partition system.

-

Transmethylation & GC-RC Analysis: Convert extracted lipids to fatty acid methyl esters (FAMEs) via acid-catalyzed transmethylation. Analyze FAMEs using Gas Chromatography coupled with a Radioactivity Counter (GC-RC).

-

Self-Validation Check: A successful VLCFAE inhibition is confirmed not just by the depletion of >C20 fatty acids, but by the concomitant stoichiometric accumulation of C16 and C18 precursors[4]. If all fatty acids (including

Protocol 2: In Vitro Microsomal VLCFAE Activity Assay

Rationale: To prove direct target engagement, the elongase complex must be isolated from cytosolic detoxifying enzymes.

-

Microsome Isolation: Homogenize etiolated seedling shoots in a chilled extraction buffer (0.1 M HEPES-KOH pH 7.2, 0.3 M sucrose, 2 mM DTT). Ultracentrifuge the supernatant at 100,000 × g for 1 hour to pellet the ER-rich microsomal fraction[4].

-

Assay Mixture: Resuspend the pellet and incubate with 20 µM arachidoyl-CoA (C20:0-CoA) as the primer, 1 mM NADH, 1 mM NADPH, and 30 µM [2-14C]malonyl-CoA.

-

Inhibitor Treatment: Add the thiocarbamate sulfoxide. Crucial Causality Step: The parent thiocarbamate must also be tested in parallel. The parent compound should show minimal in vitro activity compared to the sulfoxide, proving that metabolic activation is required[4].

-

Reaction & Quantification: Incubate for 30 minutes at 30°C. Terminate with KOH/methanol, saponify, and extract free fatty acids with hexane. Quantify radioactivity via liquid scintillation counting to determine the I50.

Experimental workflow for in vitro validation of VLCFA elongase inhibition.

Quantitative Data Analysis

The efficacy of thiocarbamates and their active metabolites can be quantified by their I50 values (the concentration required to inhibit 50% of elongase activity). The data clearly demonstrates that the oxidized metabolites are the true herbicidal agents.

Table 1: Comparative Inhibition (I50) of VLCFA Synthesis by Thiocarbamates

| Compound State | Chemical Example | Target System | I50 Value (µM) | Physiological Effect |

| Parent (Pro-herbicide) | Pebulate | In vivo (Barley/Wild Oat) | ≥ 25.0 | Reduced growth, VLCFA depletion[5] |

| Parent (Pro-herbicide) | Thiobencarb | In vitro (Microsomes) | > 100.0 | Minimal direct enzyme inhibition[4] |

| Active Metabolite | Thiobencarb Sulfoxide | In vitro (Microsomes) | 2.0 - 2.3 | Potent VLCFAE inhibition[4] |

| Active Metabolite | Thiobencarb Sulfone | In vitro (Microsomes) | 5.3 - 6.0 | Potent VLCFAE inhibition[4] |

Implications for Drug Development and Resistance Management

For agrochemical development professionals, the thiocarbamate mode of action presents unique opportunities:

-

Exploiting Negative Cross-Resistance: The requirement for P450-mediated activation means that weed biotypes evolving enhanced metabolic resistance to other herbicides (e.g., upregulating P450s to degrade trifluralin) may inadvertently become more susceptible to thiocarbamates like prosulfocarb due to the rapid conversion into the toxic sulfoxide[6].

-

Target Site Redundancy: Plants possess multiple VLCFA elongase condensing enzymes (FAE1-like genes)[2]. Designing novel inhibitors requires broad-spectrum affinity across these elongase isoforms to prevent rapid target-site resistance.

References

- Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid Journal of Experimental Botany | Oxford Academic

- C715 Herbicide Mode of Action Southeast Research-Extension Center

- 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control Pressbooks

- Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future Weed Technology - Cambridge University Press & Assessment

- Action mechanism of a herbicide, thiobencarb J-Stage

- Prosulfocarb Herbicide Mode of Action: How It Works to Control Weeds Big Pesticides

- Prosulfocarb Wikipedia

Sources

- 1. News - Prosulfocarb Herbicide Mode of Action: How It Works to Control Weeds [bigpesticides.com]

- 2. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 3. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. Action mechanism of a herbicide, thiobencarb [jstage.jst.go.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. Prosulfocarb - Wikipedia [en.wikipedia.org]

- 7. southeast.k-state.edu [southeast.k-state.edu]

potential metabolites of Methiobencarb in mammalian systems

An In-Depth Technical Guide to the Potential Metabolites of Methiobencarb in Mammalian Systems

Foreword: A Mechanistic Approach to Metabolic Fate

In the landscape of agrochemical safety and drug development, understanding the metabolic fate of a xenobiotic is not merely a regulatory checkpoint; it is a fundamental prerequisite for predicting its toxicological profile and biological activity. Methiobencarb, or S-(4-chlorobenzyl) N,N-diethylthiocarbamate, is a thiocarbamate herbicide whose journey through a mammalian system transforms it into a series of new chemical entities—metabolites. This guide eschews a simple cataloging of potential products. Instead, it provides a technical narrative grounded in established biochemical principles, explaining the causal mechanisms and enzymatic logic that dictate the biotransformation of Methiobencarb. We will explore the primary oxidative and hydrolytic pathways of Phase I metabolism and the subsequent conjugation reactions of Phase II, equipping researchers with the foundational knowledge to design robust and self-validating experimental studies.

Section 1: The Metabolic Landscape: Phase I Biotransformation

Phase I metabolism encompasses reactions that introduce or expose functional groups on a parent compound, typically increasing its polarity and preparing it for Phase II conjugation.[1] For Methiobencarb, the key structural features dictating its metabolism are the thioether linkage and the N,N-diethylamino group.

The Primary Oxidative Pathway: Sulfoxidation

The sulfur atom in the thiocarbamate moiety is a prime target for oxidation. This process is primarily mediated by two major enzyme systems located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP450) superfamily and the Flavin-containing Monooxygenase (FMO) system.[1][2]

Studies on the structurally similar N-methylcarbamate pesticide, Methiocarb, have shown that its sulfoxidation in rat liver microsomes is catalyzed by both P450 and FMO enzymes.[2] By strong analogy, Methiobencarb is expected to undergo a sequential two-step oxidation at the sulfur atom.

-

Formation of Methiobencarb Sulfoxide: The initial oxidation converts the thioether to a sulfoxide. This is a critical transformation, as sulfoxide metabolites of related compounds have been shown to be potent, and sometimes irreversible, inhibitors of key enzymes like aldehyde dehydrogenase (ALDH).[3][4]

-

Formation of Methiobencarb Sulfone: Further oxidation of the sulfoxide metabolite leads to the formation of the corresponding sulfone.[5] Research on disulfiram metabolites, such as S-methyl-N,N-diethylthiocarbamate, confirms the biological relevance of both sulfoxide and sulfone derivatives as active metabolites.[3][4]

The specific human CYP isozymes likely involved include CYP2C19 and CYP1A2, which have been implicated in the sulfoxidation of Methiocarb.[5] FMO1 has also been identified as a key contributor to this pathway.[5][6]

Hydrolytic Pathways: Cleavage of the Thioester Bond

Hydrolysis represents another significant Phase I pathway, involving the cleavage of chemical bonds by the addition of water.[7] While carbamate esters are known to be hydrolyzed by plasma esterases[5][8], the thioester bond in Methiobencarb presents a different, yet susceptible, target. The hydrolysis of S-aryl dialkylthiocarbamates is a known reaction that yields an aryl mercaptan.[9]

Therefore, a plausible hydrolytic route for Methiobencarb involves the cleavage of the S-benzyl bond, which would yield two primary fragments:

-

4-chlorobenzyl mercaptan: A reactive thiol.

-

N,N-diethylcarbamic acid: An unstable intermediate that would likely decompose further.

This hydrolytic cleavage may not be significantly catalyzed by liver microsomal enzymes but could occur in plasma, mediated by enzymes such as albumin, as seen with other carbamates.[5]

Minor Oxidative Pathways

While sulfoxidation is anticipated to be the dominant pathway, other oxidative reactions common in drug metabolism could occur to a lesser extent:

-

N-de-ethylation: The sequential oxidative removal of the ethyl groups from the diethylamino moiety is a classic CYP450-mediated reaction. This would result in S-(4-chlorobenzyl) N-ethylthiocarbamate and subsequently S-(4-chlorobenzyl) N-aminothiocarbamate.

-

Aromatic Hydroxylation: The 4-chlorobenzyl ring could undergo hydroxylation, likely at a position ortho to the chlorosubstituent, to form a phenolic metabolite. This is a common metabolic route for aromatic compounds.[10]

The proposed Phase I metabolic pathways are visualized in the diagram below.

Caption: Proposed Phase I metabolic pathways of Methiobencarb.

Section 2: The Detoxification Cascade: Phase II Conjugation

Phase II reactions are conjugation pathways where endogenous molecules are attached to the Phase I metabolites, drastically increasing their water solubility and facilitating their excretion from the body, primarily via urine.[1]

Glucuronidation and Sulfation

Metabolites containing newly formed hydroxyl groups, such as those from the aromatic hydroxylation of Methiobencarb, are excellent substrates for glucuronidation and sulfation.

-

Glucuronidation: This is one of the most common conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxylated Methiobencarb metabolite would be conjugated with glucuronic acid to form an O-glucuronide. These glucuronides are highly polar and readily excreted.[11]

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group to the hydroxyl moiety of the metabolite, forming a sulfate conjugate which is also readily eliminated.[1]

It is crucial for researchers to consider these conjugates, as they often represent the major terminal metabolites found in in vivo samples. Analysis of urine or plasma for these conjugates typically requires an initial enzymatic hydrolysis step using β-glucuronidase and/or sulfatase to cleave the conjugate and release the parent aglycone for detection.[10]

Caption: Phase II conjugation of a hydroxylated Phase I metabolite.

Section 3: Methodologies for Metabolite Elucidation

The identification of xenobiotic metabolites requires a systematic approach combining robust in vitro and in vivo models with high-sensitivity analytical instrumentation.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol outlines a standard procedure for assessing the Phase I metabolic stability and metabolite profile of Methiobencarb using pooled mammalian liver microsomes. The choice of microsomes as a system is deliberate; they are rich in CYP450 and FMO enzymes, making them an excellent, cost-effective model for studying primary oxidative metabolism.[12]

Objective: To identify Phase I metabolites of Methiobencarb formed by hepatic enzymes.

Materials:

-

Methiobencarb (analytical standard)

-

Pooled Liver Microsomes (e.g., rat, human)

-

0.5 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH), HPLC grade

-

Water, ultrapure

-

Microcentrifuge tubes

Step-by-Step Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer (to a final concentration of 0.1 M) and the NADPH regenerating system.

-

Rationale: The phosphate buffer maintains physiological pH for optimal enzyme activity. An NADPH regenerating system provides a continuous supply of the essential cofactor (NADPH) required by CYP450 enzymes, preventing its depletion during the incubation.[12]

-

-

Pre-incubation:

-

Add the liver microsomal protein to the master mix (final concentration typically 0.2-0.5 mg/mL).

-

Vortex gently and pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Rationale: This step allows the microsomal enzymes to equilibrate to the optimal reaction temperature before the substrate is introduced.

-

-

Initiation of Reaction:

-

Add Methiobencarb (dissolved in a minimal amount of DMSO or ACN) to the pre-incubated mixture to initiate the reaction. The final substrate concentration is typically between 1-10 µM.

-

Include a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

-

Rationale: Starting the reaction with the substrate ensures that metabolism is measured from a precise time zero. The control validates that observed metabolite formation is enzyme-dependent.

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Rationale: A time course allows for the assessment of metabolic stability (disappearance of the parent compound) and the sequential appearance of primary and secondary metabolites.

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.

-

Vortex vigorously to precipitate the proteins.

-

Rationale: Cold ACN serves two purposes: it instantly denatures the enzymes, stopping the reaction, and it precipitates proteins, which would otherwise interfere with subsequent LC-MS analysis.[12]

-

-

Sample Processing:

-

Centrifuge the terminated reaction tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Rationale: This step provides a clean sample extract containing the parent compound and its metabolites, ready for analytical detection.

-

Analytical Protocol: Metabolite Identification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite identification due to its high sensitivity and structural elucidation capabilities.[13][14]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap

Step-by-Step Protocol:

-

Chromatographic Separation:

-

Inject the sample supernatant onto a reverse-phase UHPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm).[15]

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in ACN). A typical gradient might run from 5% to 95% B over 10-15 minutes.[16]

-

Rationale: The C18 column separates compounds based on hydrophobicity. The gradient elution allows for the separation of the relatively nonpolar parent Methiobencarb from its more polar metabolites. Formic acid aids in the ionization process.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a wide range of metabolites.

-

Acquire data in a full scan mode (e.g., m/z 100-1000) to detect all potential metabolite ions.

-

Simultaneously, perform data-dependent MS/MS acquisition, where the instrument automatically selects the most intense ions from the full scan and fragments them to obtain structural information.

-

Rationale: Full scan provides the accurate mass of the molecular ions, which can be used to predict elemental composition. MS/MS fragmentation patterns provide a chemical "fingerprint" that is crucial for structural elucidation.[14]

-

-

Data Analysis:

-

Process the raw data using metabolite identification software.

-

Search for predicted metabolites by calculating their expected exact masses (e.g., Methiobencarb + 16 Da for sulfoxidation, Methiobencarb + 32 Da for sulfone formation).

-

Compare the MS/MS fragmentation pattern of a suspected metabolite with the fragmentation of the parent compound to look for common structural fragments, confirming the relationship.

-

Caption: Experimental workflow for in vitro metabolite identification.

Section 4: Summary of Potential Metabolites

Based on the established metabolic pathways for structurally related thiocarbamates and carbamates, the following table summarizes the most probable metabolites of Methiobencarb in mammalian systems.

| Metabolite Name | Proposed Metabolic Pathway | Phase | Key Enzymes Involved |

| Methiobencarb Sulfoxide | Sulfoxidation | I | CYP450, FMO[2] |

| Methiobencarb Sulfone | Sequential Sulfoxidation | I | CYP450, FMO[5] |

| 4-chlorobenzyl mercaptan | Hydrolysis (Thioester Cleavage) | I | Plasma Esterases / Albumin[5][9] |

| N-de-ethyl Methiobencarb | N-dealkylation | I | CYP450 |

| Hydroxylated Methiobencarb | Aromatic Hydroxylation | I | CYP450[10] |

| Hydroxylated Methiobencarb Glucuronide | Glucuronide Conjugation | II | UGTs |

| Hydroxylated Methiobencarb Sulfate | Sulfate Conjugation | II | SULTs[1] |

Conclusion

The metabolic fate of Methiobencarb in mammalian systems is likely governed by a series of well-characterized biotransformation reactions. The primary route of Phase I metabolism is predicted to be sulfoxidation to its sulfoxide and sulfone derivatives, driven by hepatic CYP450 and FMO enzymes. Secondary pathways, including hydrolysis of the thioester bond and minor N-de-ethylation and aromatic hydroxylation , contribute to the diversity of Phase I metabolites. Subsequently, hydroxylated metabolites are poised for Phase II conjugation , primarily glucuronidation and sulfation, to yield highly polar, excretable products. Understanding these potential transformations is paramount for toxicologists and drug development professionals, as the metabolites formed may possess altered biological activity and toxicity compared to the parent compound. The experimental and analytical workflows detailed herein provide a robust framework for the definitive identification and characterization of these critical metabolic products.

References

-

Hart, B. W., & Faiman, M. D. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 20(6), 1099-1105. [Link]

-

Ueyama, J., Kamijima, M., Suzuki, T., et al. (2012). Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities. Toxicology, 301(1-3), 86-95. [Link]

-

Bories, G. F., & Cravedi, J. P. (1995). Stereoselective sulfoxidation of the pesticide methiocarb by flavin-containing monooxygenase and cytochrome P450-dependent monooxygenases of rat liver microsomes. Anticholinesterase activity of the two sulfoxide enantiomers. Journal of Biochemical Toxicology, 10(4), 179-189. [Link]

-

D'Avolio, A., Sciandra, M., de Nicolò, A., et al. (2012). Disulfiram metabolite S-methyl-N,N-diethylthiocarbamate quantitation in human plasma with reverse phase ultra performance liquid chromatography and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 63, 115-119. [Link]

-

Li, C., Sheng, Y., Li, R., et al. (2020). Excretion, Metabolism and Cytochrome P450 Inhibition of Methyl 3,4-Dihydroxybenzoate (MDHB): A Potential Candidate to Treat Neurodegenerative Diseases. Drug Design, Development and Therapy, 14, 637-653. [Link]

-

Farzam, K., & Tivakaran, V. S. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. [Link]

-

Abass, K., Tiippana, K., & Pelkonen, O. (2022). Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes. Toxicology in Vitro, 81, 105348. [Link]

-

Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. Organic Syntheses, 46, 64. [Link]

-

Agilent Technologies. (n.d.). Ultrafast Analysis of Methadone and Metabolite EDDP in Urine by the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Application Note. [Link]

-

Ueyama, J., Kamijima, M., Imai, R., et al. (2016). In vitro metabolism of methiocarb and carbaryl in rats, and its effect on their estrogenic and antiandrogenic activities. The Journal of Toxicological Sciences, 41(1), 103-112. [Link]

-

Van Dien, S. J., Strovas, T., & Lidstrom, M. E. (2002). Stoichiometric model for evaluating the metabolic capabilities of the facultative methylotroph Methylobacterium extorquens AM1, with application to reconstruction of C(3) and C(4) metabolism. Biotechnology and Bioengineering, 78(3), 269-289. [Link]

-

Leeson, P. D., & Empfield, J. R. (2021). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14299-14343. [Link]

-

Liu, H., Li, J., Wang, S., et al. (2024). Analytical Device and Prediction Method for Urine Component Concentrations. Biosensors, 14(7), 335. [Link]

-

Mardal, M., Miserez, B., Bade, R., et al. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. Drug Testing and Analysis, 9(5), 754-768. [Link]

-

Lamers, Y., O'Rourke, B., Gilbert, L. R., et al. (2014). Targeted metabolomics and mathematical modeling demonstrate that vitamin B-6 restriction alters one-carbon metabolism in cultured HepG2 cells. American Journal of Physiology-Endocrinology and Metabolism, 306(9), E993-E1002. [Link]

-

Shimizu, M., Itoh, T., & Kawasaki, T. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis, 2006(09), 1539-1543. [Link]

-

He, L., He, Q., & Tang, Y. J. (2019). Quantifying Methane and Methanol Metabolism of “Methylotuvimicrobium buryatense” 5GB1C under Substrate Limitation. mSystems, 4(6), e00531-19. [Link]

-

Fan, R., Wang, D., & She, J. (2014). Method development for the simultaneous analysis of trans, trans-muconic acid, 1, 2-dihydroxybenzene, S-phenylmercapturic acid and S-benzylmercapturic acid in human urine by liquid chromatography/tandem mass spectrometry. Analytical Methods, 6(15), 5836-5843. [Link]

-

Yilmaz, B., Sahan, A., & Ercal, N. (2012). Acute effects of methiocarb on oxidative damage and the protective effects of vitamin E and taurine in the liver and kidney of Wistar rats. Toxicology and Industrial Health, 28(4), 316-324. [Link]

-

Khamis, M. M., Adamko, D. J., & El-Aneed, A. (2017). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Mass Spectrometry Reviews, 36(2), 115-142. [Link]

-

Taylor & Francis. (n.d.). Glucuronide – Knowledge and References. Taylor & Francis Online. [Link]

-

Yourick, J. J., & Faiman, M. D. (1991). In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S-Methyl N,N-Diethylthiolcarbamate Sulfoxide: Inhibition of Liver Aldehyde Dehydrogenase. Journal of Pharmacology and Experimental Therapeutics, 258(2), 436-442. [Link]

-

Zhang, T., Chen, J., Ma, L., et al. (2022). Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods. ACS Omega, 7(43), 38901-38913. [Link]

-

Pike, M. G., Mays, D. C., & Lipsky, J. J. (2001). Metabolism of a disulfiram metabolite, S-methyl N,N-diethyldithiocarbamate, by flavin monooxygenase in human renal microsomes. Drug Metabolism and Disposition, 29(2), 137-142. [Link]

-

Rao, G. S., & Krishna, G. (1975). Metabolism, tissue distribution and covalent binding of tripelennamine and its N-nitroso derivative in the rat. The Journal of Pharmacology and Experimental Therapeutics, 195(3), 435-443. [Link]

-

Wang, Y., Zhang, Y., Chen, Y., et al. (2024). The Active Glucuronide Metabolite of the Brain Protectant IMM-H004 with Poor Blood–Brain Barrier Permeability Demonstrates a High Partition in the Rat Brain via Multiple Mechanisms. Pharmaceutics, 16(3), 346. [Link]

-

Bouatra, S., Aziat, F., Mandal, R., et al. (2013). The Human Urine Metabolome. PLoS ONE, 8(9), e73076. [Link]

-

Wang, C., Han, L., Li, T., et al. (2023). Quantitative profiling and diagnostic potential of one-carbon and central metabolism pools in MODY2 and T1DM. BMC Medicine, 21(1), 406. [Link]

-

LibreTexts Chemistry. (2020). 9.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

-

Honma, T., Suda, A., Miyauchi, H., & Shirasu, Y. (1984). Neurotoxicity and metabolism of methyl bromide in rats. Nihon Eiseigaku Zasshi. Japanese Journal of Hygiene, 39(3), 639-646. [Link]

-

Brimfield, A. A., Novak, M. J., & Hodgson, E. (2006). Thiodiglycol, the Hydrolysis Product of Sulfur Mustard: Analysis of In Vitro Biotransformation by Mammalian Alcohol Dehydrogenase. Defense Technical Information Center. [Link]

-